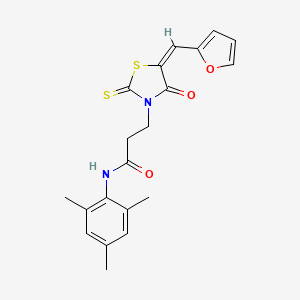
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, a thiazolidine ring, an amide group, and a mesityl group. The furan ring is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The thiazolidine ring is a heterocyclic compound that consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The mesityl group is a trisubstituted phenyl ring, which is often used in organic synthesis due to its bulky nature.
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring can undergo electrophilic aromatic substitution, and the amide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Effects
- Synthesis and Anticancer Effects : This compound and its derivatives have been synthesized and studied for their anticancer and antiangiogenic effects. These compounds have shown potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting their applicability in cancer therapy (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Leukemia Cells
- Cytotoxicity in Human Leukemia Cells : Various derivatives of this compound have been shown to exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances its anticancer properties (Chandrappa et al., 2009).
Antimicrobial Activity
- Antimicrobial Screening : Some derivatives of the compound have been found to possess significant antimicrobial activity against various bacterial and fungal species, highlighting their potential in antimicrobial therapy (Patel & Shaikh, 2010).
Anti-Tuberculosis Activity
- Potential Against Tuberculosis : Derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis properties, showing promise in the treatment of tuberculosis (Akhaja & Raval, 2012).
Anti-Hyperglycemic Activity
- Anti-Hyperglycemic Properties : N-substituted derivatives of this compound have been synthesized and tested for their anti-hyperglycemic effects. They have shown significant decreases in blood glucose levels, indicating their potential use in diabetes treatment (Mahapatra, Saini, & Kumar, 2016).
Inhibition of Matrix Metalloproteinases
- MMP Inhibition : Derivatives of this compound have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tissue damage and inflammation. One derivative demonstrated a high inhibitory effect on MMP-9, suggesting potential therapeutic applications in wound healing and inflammatory diseases (Incerti et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-12-9-13(2)18(14(3)10-12)21-17(23)6-7-22-19(24)16(27-20(22)26)11-15-5-4-8-25-15/h4-5,8-11H,6-7H2,1-3H3,(H,21,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGQMOHTYYPXMZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2964669.png)

![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)


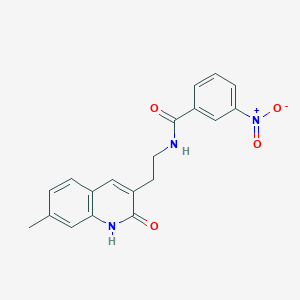
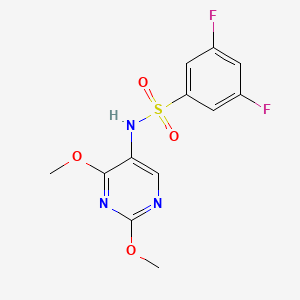
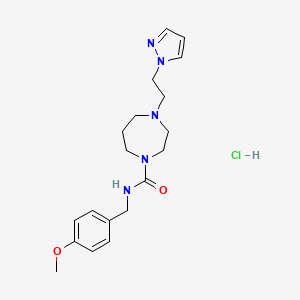
![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
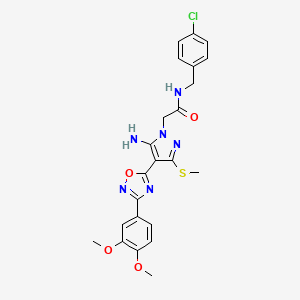
![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
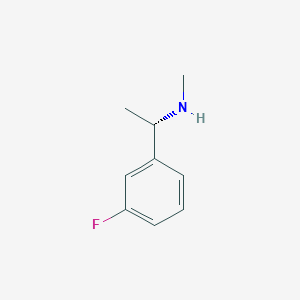
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)